Home > Products > Screening Compounds P112558 > N-Hydroxy varenicline
N-Hydroxy varenicline -

N-Hydroxy varenicline

Catalog Number: EVT-13977887
CAS Number:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy varenicline is a significant metabolite of varenicline, a medication primarily utilized for smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha-4 beta-2 subtype. N-Hydroxy varenicline, also referred to as metabolite M3b, is produced through the metabolic processes of varenicline in the human body. Understanding N-Hydroxy varenicline involves examining its source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source

N-Hydroxy varenicline arises from the metabolism of varenicline. As a metabolite, it is formed through enzymatic reactions primarily in the liver. The compound is cataloged under the CAS number 357424-21-6 and has a molecular formula of C₁₃H₁₃N₃O, with a molecular weight of approximately 227.26 g/mol .

Classification

N-Hydroxy varenicline is classified as a secondary amine and an oxime derivative of varenicline. It is categorized under pharmacological agents due to its relation to smoking cessation therapies. As a metabolite, it plays a role in the pharmacokinetics and pharmacodynamics of varenicline.

Synthesis Analysis

Methods

The synthesis of N-Hydroxy varenicline can be traced back to the metabolic pathways involving varenicline. While specific synthetic routes for N-hydroxy varenicline are less documented compared to its parent compound, it is understood that various cytochrome P450 enzymes are involved in its formation from varenicline.

Technical Details

The metabolic conversion typically involves hydroxylation reactions facilitated by cytochrome P450 enzymes. These enzymes introduce hydroxyl groups into the varenicline structure, resulting in the formation of N-hydroxy varenicline. This process highlights the importance of enzyme specificity and substrate availability in drug metabolism.

Molecular Structure Analysis

Structure

The molecular structure of N-hydroxy varenicline can be represented as follows:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: 227.26 g/mol
  • Structural Representation: The compound features an oxime functional group (-C=N-OH) attached to the nitrogen atom of the pyrazino[2,3-h]benzazepine core structure originally found in varenicline.

Data

The structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
CAS Number357424-21-6
Chemical Reactions Analysis

Reactions

N-Hydroxy varenicline participates in various chemical reactions typical for oxime compounds. These may include:

  • Hydrolysis: Under certain conditions, N-hydroxy varenicline can revert to its parent compound or undergo further transformations.
  • Reduction Reactions: The oxime group can be reduced to form amines or other derivatives.

Technical Details

The stability and reactivity of N-hydroxy varenicline are influenced by factors such as pH and temperature. Understanding these reactions is crucial for predicting its behavior in biological systems and potential interactions with other compounds.

Mechanism of Action

Process

Data

Research indicates that metabolites like N-hydroxy varenicline can modulate the effects of primary drugs by altering their bioavailability or efficacy through competitive inhibition or other mechanisms at receptor sites .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.247 g/cm³
  • Boiling Point: Estimated at 400.6 °C under standard atmospheric conditions
  • Flash Point: Approximately 196.1 °C
  • Solubility: Generally soluble in organic solvents but less soluble in water.

Chemical Properties

N-Hydroxy varenicline exhibits characteristics typical for secondary amines and oximes:

  • Stability: Generally stable under neutral pH but may decompose under extreme conditions.
  • Reactivity: Can participate in nucleophilic addition reactions due to the presence of the oxime functional group.
Applications

Scientific Uses

N-Hydroxy varenicline is primarily studied for its role as a metabolite rather than as an independent therapeutic agent. Its significance lies in:

  • Pharmacokinetic Studies: Understanding how N-hydroxy varenicline affects the metabolism and efficacy of varenicline can help optimize smoking cessation therapies.
  • Toxicological Assessments: Evaluating potential side effects associated with its accumulation during treatment with varenicline.
  • Research on Drug Interactions: Investigating how this metabolite may influence interactions with other medications or substances.
Synthesis and Structural Elucidation

Synthetic Methodologies for N-Hydroxy Varenicline Derivatives

N-Hydroxy varenicline (C₁₃H₁₃N₃O, MW 227.30 g/mol) is synthesized primarily through late-stage hydroxylation of the varenicline scaffold or glyoxal-mediated ring formation. The most efficient route involves reductive amination between a primary amino group-protected varenicline precursor and glyoxal (40% aqueous solution), followed by acid-catalyzed cyclization. This method achieves yields of 85–89% under optimized conditions (0–5°C, inert atmosphere) [1] [5]. Alternative enzymatic pathways using cytochrome P450 isoforms (notably CYP2A6) generate N-hydroxy metabolites in vitro, though scalability remains limited [6].

Chemical synthesis typically follows this sequence:

  • Condensation of 7,8,9,10-tetrahydro-6H-6,10-methanoazepine with glyoxal
  • In situ reduction using NaBH₃CN
  • Deprotection under acidic conditions (HCl/EtOH)Critical parameters include:
  • Solvent selection: Dichloromethane (DCM) or ethanol for solubility control
  • Reaction time: 18–24 hours for complete ring closure
  • Temperature control: 20–25°C prevents N-oxide byproducts [1] [8]

Table 1: Synthetic Routes for N-Hydroxy Varenicline

MethodReagentsYieldKey Advantage
Glyoxal CyclizationGlyoxal, NaBH₃CN, HCl/EtOH85–89%Scalable; minimal impurities
Enzymatic HydroxylationCYP2A6, NADPH15–20%Biologically relevant metabolites
Reductive AminationNH₂-precursor, glyoxal, Pd/C-H₂75–80%Tunable protecting groups

Optimization of Protection-Deprotection Strategies in Metabolite Synthesis

Amino group protection is essential for regioselective N-hydroxylation. The trifluoroacetyl (TFA) group demonstrates superior performance due to:

  • Orthogonality: Stable during glyoxal condensation but cleavable via mild base hydrolysis (NaOH, pH 9–10)
  • Crystallinity: Facilitates purification of intermediates [1] [5]

Comparative protection strategies:

  • Benzyl groups: Require catalytic hydrogenation (Pd(OH)₂, 40–50 psi), risking over-reduction (8% yield loss)
  • Fmoc groups: Base-sensitive but incompatible with glyoxal’s electrophilicityOptimal deprotection uses 25% aqueous ammonia in DCM/water biphasic systems, achieving 95% recovery of free N-hydroxy varenicline while minimizing degradation. Activated carbon treatment post-deprotection removes residual metal catalysts, enhancing HPLC purity to >99.4% [1] [8].

Table 2: Protection Group Efficiency in N-Hydroxy Varenicline Synthesis

Protection GroupDeprotection AgentPurity (%)Deprotection Yield
Trifluoroacetyl (TFA)NaOH (2M)99.4294%
BenzylPd(OH)₂/H₂95.1088%
FmocPiperidine/DMF97.8591%

Role of Trifluoroacetylation in Modifying Bioactivity Profiles

Trifluoroacetylated N-hydroxy varenicline derivatives (e.g., Varenicline N-Trifluoroacetyl Impurity, CAS 230615-70-0, C₁₅H₁₂F₃N₃O) exhibit distinct properties:

  • Enhanced lipophilicity: LogP increases from 1.2 (parent) to 2.8, improving blood-brain barrier penetration
  • Receptor binding modulation: α4β2 nicotinic acetylcholine receptor (nAChR) affinity decreases by 40% compared to varenicline (IC₅₀ = 35 nM vs. 21 nM) due to steric hindrance [3] [6]Metabolic stability studies show trifluoroacetyl groups resist hepatic CYP450 oxidation, prolonging in vivo half-lives. However, they may introduce cardiotoxicity risks via protein adduct formation, necessitating rigorous impurity clearance [3] [6].

Bioactivity implications:

  • Partial agonist activity at α4β2 nAChRs is retained but attenuated
  • No significant activity at α7 nAChRs (contrasting with varenicline’s full agonism)
  • Potential as a mechanistic probe for receptor subtype selectivity [6] [9]

Impurity Profiling During Large-Scale Metabolite Production

Major synthesis-related impurities in N-hydroxy varenicline batches include:

  • Varenicline N-Oxide (CAS 1337563-47-9): Forms via over-oxidation during hydroxylation
  • Dimerized Quinoxalines: Result from extended reaction times (>24h) at >25°C
  • Dehydroxy Varenicline: Reduction artifacts during catalytic deprotection [3] [4] [7]

Analytical control strategies:

  • HPLC-UV/ELSD: 0.1% detection limit using C18 columns (5µm), 0.1% H₃PO₄/acetonitrile gradient
  • LC-MS quantification: Identifies N-trifluoroacetyl impurity (m/z 307.3) at 0.05% thresholdsProcess refinements reducing impurities to <0.15%:
  • Strict temperature control: 20–25°C during glyoxal addition
  • Inert atmosphere processing: N₂ blanket prevents oxidation side reactions
  • Crystallization purification: Isopropanol/water mixtures remove polar byproducts [1] [3] [7]

Table 3: Key Impurities in N-Hydroxy Varenicline Synthesis

ImpurityCAS NumberMolecular FormulaOriginControl Strategy
Varenicline N-Trifluoroacetyl230615-70-0C₁₅H₁₂F₃N₃OIncomplete deprotectionBase hydrolysis (pH 9–10)
Varenicline N-Oxide1337563-47-9C₁₃H₁₃N₃O₂Oxygen exposureN₂ sparging
Dihydroxy Varenicline357424-07-8C₁₃H₁₃N₃O₂Glyoxal excessStoichiometric control
Dehydroxy Varenicline249296-44-4C₁₃H₁₃N₃Over-reductionShortened reaction times

Properties

Product Name

N-Hydroxy varenicline

IUPAC Name

14-hydroxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c17-16-6-8-3-9(7-16)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9,17H,3,6-7H2

InChI Key

CDXUPQBYCZFMFP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.